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Mechanisms of Multidrug Resistance Reversal

Thioridazine (TZ) counteracts multidrug resistance through several key mechanisms, which vary between

bacterial and cancer cells.

Mechanism

Pathophysiological
Context

Detailed Description

Efflux Pump
Inhibition [1] [2]

Metabolic Pathway
Disruption [2]

Calmodulin
Inhibition [1]

Microbiology (e.g., M.
tuberculosis, C. difficile);
Cancer

Microbiology (M.
tuberculosis)

Cancer

Binds to and inhibits ATP-binding cassette (ABC)
transporters (e.g., P-gp, CD2068), reducing
antibiotic/chemotherapy drug expulsion [3] [1] [2].

Inhibits type-Il NADH-menaquinone
oxidoreductase (NDH-2), disrupting electron
transport chain and energy metabolism, effective
against replicating and dormant bacteria [2].

Potent anti-calmodulin activity destabilizes
calcium-dependent enzymes involved in cellular
proliferation [1].
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Pathophysiological

Mechanism Detailed Description

Context

Dopamine Receptor  Cancer DRD2 antagonism inhibits proliferation and

D2 Antagonism [1] induces apoptosis/cell death, particularly in cancer
stem cells (CSCs) [1].

PI3K/Akt/imTOR Cancer Suppresses phosphorylation of

Pathway Inhibition Akt/mTOR/p70S6K, inhibiting tumor

[4] [1] [5] growth/survival signals and inducing apoptosis [4]
[5] [6]-

Skp2 Cancer (Gastric Cancer) Directly binds Skp2, reducing expression at

Downregulation [5] transcriptional/translational levels; inhibits
Skp2/Akt/mTOR/GLUTL1 signaling to suppress
glycolysis [5].

Efficacy Data in Tuberculosis and Cancer Models

Experimental data from in vitro and in vivo studies demonstrate thioridazine's efficacy in reversing

resistance across different contexts.

Activity Against Mycobacterium tuberculosis

Model / . -
Strain | Type Key Findings /| Outcome Reference
Assay
In Vitro MIC  Susceptible & MIC range: 4 - 32 pg/mL (varied by strain/method); [2] [7]
Resistant Mtb active against drug-susceptible, MDR, XDR strains [2]
[7].
Mouse MDR-TB (Strain 32 mg/kg & 70 mg/kg TZ monotherapy for 2 months: [8]
Model (in 900) significant CFU reduction (~2.4 log) in lungs [8].
Vivo)
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Model / . -
Strain | Type Key Findings /| Outcome Reference
Assay
Mouse Susceptible TB TZ + RIF/INH/PZA first-line regimen: synergistic effect, [8]
Model (in (H37Rv) significantly greater CFU reduction (6.2 log) vs
Vivo) regimen alone (5.9 log) [8].
Activity in Cancer Models
Model / Cell Line / Animal o
Key Findings /| Outcome Reference
Assay Model
In Vitro MDR Mouse T- TZ (5-10 pg/mL) induced apoptosis; at 10 pg/mL, [1]
Efflux lymphoma 49.54% early-apoptotic, 27.26% late-
Inhibition apoptotic/necrotic [1].
In Vitro & In Trastuzumab- TZ restored trastuzumab sensitivity by inhibiting [5]
Vivo Resistant Gastric Skp2-mediated glycolysis; combination with
Cancer lapatinib showed enhanced effect [5].
In Vivo Triple-Negative TZ + Carboplatin inhibited tumor growth/lung [6]
Mouse Breast Cancer metastasis more effectively than monotherapy;
Model (4T1) suppressed PI3K/Akt/mTOR, activated ER stress

[6].

Key Experimental Protocols

Standard methodologies used to generate the cited data provide a framework for your own research.

Time-Kill Kinetics Assay (Microbiology)

This protocol evaluates the concentration- and time-dependent bactericidal activity of a drug [3] [7].
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e Culture Preparation: Grow C. difficile or M. tuberculosis to log-phase in brain heart infusion medium
(BHI) or Middlebrook 7H9 broth [3] [7].

e Drug Exposure: Seed cultures in 96-well plates, expose to drugs at MIC values (e.g., 64 pg/mL TZ
for C. difficile). Include control antibiotics [3].

¢ Incubation & Measurement: Incubate under anaerobic (for C. difficile) or shaking conditions at 37°C.
Monitor viable cell count by measuring OD600 every 10 minutes for 6 hours [3].

o Data Analysis: Calculate relative growth (OD600 at Tn / OD600 at TO). Compare killing kinetics of TZ
versus control drugs [3].

Checkerboard Synergy Assay (Microbiology & Cancer)

This assay quantifies drug interaction synergy or antagonism by determining the Fractional Inhibitory

Concentration Index (FICI) [3].

¢ Serial Dilution: Perform two-fold serial dilutions of two drugs (e.g., TZ and an antibiotic) in a 96-well
plate, creating combination matrix [3].

¢ Inoculation: Seed bacterial culture (e.g., C. difficile) or cancer cell suspension at standardized
density (e.g., 1x10"5 CFU/well) [3].

¢ Incubation & Assessment: Incubate plates (48 hours for bacteria). Measure growth inhibition via
turbidity (OD600) or cell viability assay [3].

¢ FICI Calculation:

FICI = (CA / MICA) + (CB / MICB)

o CA, CB: concentrations of drugs A and B in combination

MICA, MICB: MICs of drugs A and B alone

FICI < 0.5: synergy; 0.5 < FICI < 4: no interaction; FICI > 4: antagonism [3]

[¢]

o

(e]

Apoptosis Analysis via Flow Cytometry (Cancer Research)

This protocol measures programmed cell death induction in cancer cells [4] [1].

e Cell Treatment: Treat cancer cells (e.g., cervical HeLa, endometrial HEC-1-A) with TZ (e.g., 15 pM)
for 24 hours [4].

¢ Cell Staining: Harvest cells, stain with FITC-labeled Annexin V and Propidium lodide (P1) [4].

¢ Flow Cytometry: Analyze stained cells using a flow cytometer. FITC-Annexin V detects
phosphatidylserine externalization (early apoptosis), Pl detects loss of membrane integrity (late
apoptosis/necrosis) [4] [1].

e Data Interpretation: Quantify cell populations: viable (Annexin V-/Pl-), early apoptotic (Annexin
V+/PI-), late apoptotic (Annexin V+/Pl+), necrotic (Annexin V-/PI+) [1].
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Signaling Pathways in Cancer

Thioridazine's anticancer and resistance-reversal effects primarily involve inhibition of the PI3K/Akt/mTOR

pathway and downregulation of Skp2. The diagram below illustrates these interconnected mechanisms.
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Thioridazine's multi-mechanistic action makes it a promising candidate for overcoming multidrug resistance.

Its potential is particularly compelling in tuberculosis and oncology, where it can restore the efficacy of
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existing treatments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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